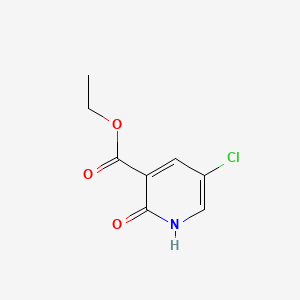

Ethyl 5-chloro-2-hydroxynicotinate

Description

BenchChem offers high-quality Ethyl 5-chloro-2-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFSCYAZXUNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Ethyl 5-chloro-2-hydroxynicotinate

A Versatile Scaffold for Divergent Synthesis in Medicinal Chemistry[1]

Executive Summary

Ethyl 5-chloro-2-hydroxynicotinate (CAS: 1214366-84-3) is a critical heterocyclic building block in modern drug discovery.[1] Characterized by its trifunctional nature—possessing an electrophilic ester, a halogen handle, and a tautomeric amide/phenol motif—it serves as a linchpin intermediate for synthesizing kinase inhibitors, anti-fibrotic agents, and allosteric modulators.

This technical guide provides a rigorous analysis of its chemical properties, synthetic accessibility, and downstream reactivity. Unlike simple pyridines, the 2-hydroxy-5-chloro substitution pattern dictates a unique reactivity profile governed by pyridone-hydroxypyridine tautomerism, enabling highly regioselective functionalization strategies essential for structure-activity relationship (SAR) exploration.[1]

Chemical Identity & Structural Dynamics[1]

The nomenclature "2-hydroxynicotinate" is chemically deceptive.[1] In the solid state and in polar solvents, the compound exists predominantly as the 2-pyridone tautomer.[1][2] This structural reality dictates its solubility, hydrogen-bonding capability, and reactivity with electrophiles.[1]

Table 1: Chemical Identification

| Property | Detail |

| IUPAC Name | Ethyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate |

| Common Name | Ethyl 5-chloro-2-hydroxynicotinate |

| CAS Number | 1214366-84-3 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| SMILES | CCOC(=O)C1=C(O)N=CC(Cl)=C1 |

2.1 Tautomeric Equilibrium

The reactivity of the core is defined by the equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] The electron-withdrawing chlorine at C5 and the ester at C3 increase the acidity of the N-H proton, stabilizing the pyridone form via intermolecular hydrogen bonding dimers in the crystal lattice.

Figure 1: The tautomeric equilibrium dictates that reagents like POCl₃ are required to access the aromatic pyridine core.

Physicochemical Profile

Understanding the physical state is crucial for process handling.[1] The compound typically presents as a white to off-white solid.[1]

Table 2: Physicochemical Properties

| Property | Value / Observation | Note |

| Melting Point | 162–165 °C | High MP due to H-bonded dimerization of the pyridone core.[1] |

| pKa (Calculated) | ~6.5 (OH/NH) | Acidic due to inductive effect of 5-Cl and 3-COOEt.[1] |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| LogP | 1.62 | Moderate lipophilicity, suitable for CNS drug intermediates.[1] |

Synthetic Pathways[1][4][5][6]

The synthesis of Ethyl 5-chloro-2-hydroxynicotinate is best approached via the chlorination of the parent 2-hydroxynicotinic acid, followed by esterification.[1] Direct chlorination of the ester is possible but can lead to hydrolysis or side products depending on conditions.

4.1 Validated Protocol: The Hypochlorite Route

A robust method involves the chlorination of 2-hydroxynicotinic acid using sodium hypochlorite (bleach) or chlorine gas in an alkaline medium, followed by acid-catalyzed esterification.[1]

Step 1: Chlorination [1][3][4]

-

Reagents: 2-Hydroxynicotinic acid, NaOCl (aq), NaOH.[1]

-

Mechanism: Electrophilic aromatic substitution.[1] The 2-hydroxy group activates the ring; the carboxylate directs the incoming halogen to the meta position (C5) relative to itself, but para to the activating hydroxyl group.

-

Conditions: 0–25 °C, aqueous media.[1]

Step 2: Esterification

Figure 2: Two-step synthetic workflow starting from commercially available 2-hydroxynicotinic acid.[1][5]

Reactivity & Functionalization: The "Gateway" to Drugs

For medicinal chemists, the value of this compound lies in its ability to undergo divergent synthesis . The molecule possesses three distinct reactive sites:

-

C2-Oxygen: Can be activated (POCl₃) for S_NAr displacement.

-

C5-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1]

-

C3-Ester: Amenable to hydrolysis, reduction, or amidation.[1]

5.1 The Critical Transformation: Deoxygenative Chlorination

To utilize the pyridine ring for kinase inhibition (which often requires an amino group at C2), the "hydroxy" group must first be converted to a leaving group.

-

Protocol: Reflux in POCl₃ (Phosphorus oxychloride) often with a catalytic amount of DMF.[1]

-

Product: Ethyl 2,5-dichloronicotinate.[1]

-

Why this works: POCl₃ reacts with the pyridone oxygen to form a dichlorophosphate intermediate, which is then displaced by chloride ion, restoring aromaticity.

5.2 Regioselectivity in S_NAr Reactions

Once converted to the 2,5-dichloro derivative, the molecule exhibits high regioselectivity.[1]

-

C2-Position: Highly reactive toward nucleophiles (amines, alkoxides) due to the inductive effect of the ring nitrogen and the electron-withdrawing ester at C3.[1]

-

C5-Position: Relatively inert to S_NAr; requires transition metal catalysis (Pd, Ni) for functionalization.[1]

Figure 3: Divergent synthesis pathway converting the scaffold into a bioactive kinase inhibitor core.[1]

Handling & Safety (GHS Standards)

While valuable, this compound and its reagents pose specific hazards.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester or hygroscopic uptake.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

ChemScene. (2024).[1] Ethyl 5-chloro-2-hydroxynicotinate Product Data & CAS 1214366-84-3. Retrieved from [1]

-

Google Patents. (1987).[1] Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids (EP0225172A1).[1] Retrieved from

-

National Institutes of Health (NIH). (2009).[1] Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer. PubMed Central.[1] Retrieved from [1]

-

Common Organic Chemistry. (2023). POCl3 mediated chlorination protocols and examples. Retrieved from

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 5-chloro-2-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-chloro-2-hydroxynicotinate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, including its definitive CAS number, and presents a detailed, logical pathway for its synthesis based on established chemical principles. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its identification and quality control. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices. The overarching goal of this whitepaper is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, characterize, and utilize Ethyl 5-chloro-2-hydroxynicotinate in their research endeavors.

Chemical Identity and Physicochemical Properties

Ethyl 5-chloro-2-hydroxynicotinate is a substituted pyridine derivative, a class of compounds of immense interest in the pharmaceutical industry due to their prevalence in a wide array of bioactive molecules.[1][2][3][4][5]

| Property | Value | Source |

| Chemical Name | Ethyl 5-chloro-2-hydroxynicotinate | - |

| CAS Number | 1214366-84-3 | [6] |

| Molecular Formula | C₈H₈ClNO₃ | [6] |

| Molecular Weight | 201.61 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| SMILES | O=C(OCC)C1=C(O)N=CC(Cl)=C1 | [6] |

Rationale and Significance in Drug Discovery

Nicotinic acid (niacin) and its derivatives are fundamental pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3][4] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile.

The presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the nicotinate scaffold in the title compound offers several strategic advantages for drug design:

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

-

Metabolic Stability: The chloro-substituent can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

-

Modulation of pKa: The electron-withdrawing nature of the chlorine atom and the presence of the hydroxyl group influence the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and solubility.

-

Synthetic Handle: The hydroxyl group can serve as a key point for further functionalization, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]

Synthetic Workflow: A Proposed Pathway

Caption: Proposed two-step synthesis of Ethyl 5-chloro-2-hydroxynicotinate.

Step 1: Selective Chlorination of 2-Hydroxynicotinic Acid

The initial step involves the regioselective chlorination of commercially available 2-hydroxynicotinic acid at the C5 position. The hydroxyl group at the C2 position is an activating group, directing electrophilic substitution to the C5 position.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxynicotinic acid in a suitable solvent such as acetic acid or a mixture of water and an organic co-solvent.

-

Reagent Addition: To the stirred solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature. The use of NCS is preferable to chlorine gas for laboratory-scale synthesis due to its ease of handling and improved safety profile.[7][8]

-

Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product, 5-chloro-2-hydroxynicotinic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification

The second step is the classic Fischer esterification of the synthesized 5-chloro-2-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst.[9][10][11][12][13]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-chloro-2-hydroxynicotinic acid in an excess of absolute ethanol. Ethanol serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux. The Dean-Stark trap is used to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester product.[10][11]

-

Work-up and Purification: After the reaction is complete (as monitored by TLC), the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Ethyl 5-chloro-2-hydroxynicotinate. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization: Predicted Data

Accurate characterization of the synthesized compound is paramount. While experimental data for Ethyl 5-chloro-2-hydroxynicotinate is not widely published, we can predict its key spectroscopic features based on the analysis of structurally similar compounds.[14][15][16][17][18][19][20]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic-H (C4-H) | ~8.0-8.2 | d | ~2-3 | Doublet due to coupling with C6-H. Downfield shift due to proximity to the electron-withdrawing ester group. |

| Aromatic-H (C6-H) | ~7.8-8.0 | d | ~2-3 | Doublet due to coupling with C4-H. |

| -CH₂- (ethyl) | ~4.3-4.5 | q | ~7 | Quartet due to coupling with the methyl protons. |

| -CH₃ (ethyl) | ~1.3-1.5 | t | ~7 | Triplet due to coupling with the methylene protons. |

| -OH | Broad singlet | - | - | Chemical shift can vary depending on solvent and concentration. |

Note: The spectrum would be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~165-170 | Typical chemical shift for an ester carbonyl carbon. |

| C2 (Ar-C-OH) | ~155-160 | Downfield shift due to the attached electronegative oxygen atom. |

| C5 (Ar-C-Cl) | ~125-130 | Chemical shift influenced by the attached chlorine atom. |

| C3 (Ar-C-COOEt) | ~120-125 | Quaternary carbon attached to the ester group. |

| C4 (Ar-CH) | ~140-145 | Aromatic methine carbon. |

| C6 (Ar-CH) | ~135-140 | Aromatic methine carbon. |

| -CH₂- (ethyl) | ~60-65 | Methylene carbon of the ethyl ester. |

| -CH₃ (ethyl) | ~14-16 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=C and C=N stretch (aromatic ring) | 1450-1600 | Medium to Strong |

| C-O stretch (ester) | 1100-1300 | Strong |

| C-Cl stretch | 700-800 | Medium |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z = 201.

-

Isotope Peak (M+2)⁺: Due to the presence of a chlorine atom, a characteristic isotope peak at m/z = 203 with an intensity of approximately one-third of the molecular ion peak will be observed.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).

Safety, Handling, and Disposal

As a chlorinated organic compound, Ethyl 5-chloro-2-hydroxynicotinate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[21][22][23][24][25]

Caption: Key safety considerations for Ethyl 5-chloro-2-hydroxynicotinate.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[21]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in a designated and clearly labeled halogenated organic waste container.[21][24] Do not dispose of it down the drain. Always follow your institution's and local environmental regulations for chemical waste disposal.[23][25]

Conclusion

Ethyl 5-chloro-2-hydroxynicotinate is a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The proposed synthetic pathway is robust and relies on well-understood chemical transformations. The predicted spectroscopic data serves as a reliable benchmark for researchers to confirm the identity and purity of the synthesized compound. By adhering to the outlined safety protocols, scientists can confidently and responsibly utilize Ethyl 5-chloro-2-hydroxynicotinate in their pursuit of innovative drug discovery.

References

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.

- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025, August 7).

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre

- Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- Fischer esterification reaction. (2019, January 23). BYJU'S.

- Nicotinic acid derivatives: Application and uses, review. (2021, December 30).

- Ethyl nicotin

- Ethyl Nicotin

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.

- Fischer Esterification. (2021, November 18). Chemistry Steps.

- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, Hampshire College.

- How To Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.).

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Lab Safety Manual: Chemical Management. (n.d.). Hampshire College.

- Ethyl nicotin

- Ethyl nicotin

- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.

- Fischer Esterific

- How to Ensure Safe Chemical Waste Disposal in Labor

- Ethyl nicotin

- 1214366-84-3 | Ethyl 5-chloro-2-hydroxynicotin

- Site Selective Chlorination of C(sp3)

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007, December 19).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.).

- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxyl

- Cinchoninic acid, 2-hydroxy. (n.d.). Organic Syntheses Procedure.

- Synthesis of Ethyl 5-chlorothiophene-2. (n.d.). Benchchem.

- Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (2021, April 6). eScholarship.org.

- Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. (n.d.). The Royal Society of Chemistry.

- 169495-51-6|Ethyl 2-amino-5-chloronicotin

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. chemscene.com [chemscene.com]

- 7. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. byjus.com [byjus.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. shd-pub.org.rs [shd-pub.org.rs]

- 15. Ethyl nicotinate [webbook.nist.gov]

- 16. Ethyl nicotinate(614-18-6) IR Spectrum [m.chemicalbook.com]

- 17. Ethyl nicotinate [webbook.nist.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. hscprep.com.au [hscprep.com.au]

- 22. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 23. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]

- 24. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]

- 25. danielshealth.com [danielshealth.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 5-chloro-2-hydroxynicotinate from 2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-chloro-2-hydroxynicotinate, a valuable intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the selective chlorination of 2-hydroxynicotinic acid, followed by the esterification of the resulting 5-chloro-2-hydroxynicotinic acid. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and offer insights into the critical process parameters that ensure a high-yield, high-purity synthesis. The guide is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established chemical principles.

Introduction: Strategic Importance of Ethyl 5-chloro-2-hydroxynicotinate

Ethyl 5-chloro-2-hydroxynicotinate serves as a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of the chloro, hydroxyl, and ethyl ester functionalities provides multiple points for further chemical modification. A robust and well-understood synthetic route to this intermediate is therefore of significant interest to the drug development community.

This guide will focus on a logical and efficient two-step synthesis starting from the readily available 2-hydroxynicotinic acid. The chosen pathway prioritizes selectivity, yield, and operational simplicity.

Synthetic Strategy: A Two-Step Approach

The overall synthetic transformation is depicted below:

Spectroscopic Elucidation of Ethyl 5-chloro-2-hydroxynicotinate: A Technical Guide

Introduction

Ethyl 5-chloro-2-hydroxynicotinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic signature of ethyl 5-chloro-2-hydroxynicotinate, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in drug development and chemical synthesis, providing both theoretical interpretation and practical methodological considerations.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms.[1][2] This equilibrium can be influenced by factors such as solvent polarity and substitution patterns on the pyridine ring. The spectroscopic data presented herein will consider the contributions of both tautomers, with the understanding that the pyridone form often predominates.

Molecular Structure and Tautomerism

The chemical structure and key atom numbering for ethyl 5-chloro-2-hydroxynicotinate are presented below, along with its tautomeric equilibrium.

Caption: Tautomeric equilibrium of Ethyl 5-chloro-2-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electronic effects of the chloro, hydroxyl/keto, and ester substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | broad singlet | 1H | OH / NH | The acidic proton of the hydroxyl or amide group is typically broad and significantly downfield. Its position is solvent-dependent. |

| ~8.0 - 8.2 | doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group and is expected to be the most deshielded aromatic proton. |

| ~7.8 - 8.0 | doublet | 1H | H-4 | This proton is ortho to the chloro group and will also be deshielded. |

| 4.3 - 4.5 | quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the methyl protons. |

| 1.3 - 1.5 | triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split by the adjacent methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of eight distinct carbon environments is anticipated.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~160 - 165 | C-2 (C-OH / C=O) | This carbon is attached to oxygen (or is part of the pyridone carbonyl) and is significantly downfield. |

| ~145 - 150 | C-6 | Aromatic carbon adjacent to the nitrogen and deshielded by the ester group. |

| ~135 - 140 | C-4 | Aromatic carbon deshielded by the adjacent chloro group. |

| ~120 - 125 | C-5 | Carbon atom directly bonded to the chlorine atom. |

| ~115 - 120 | C-3 | Carbon bearing the ester group. |

| ~60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, attached to oxygen. |

| ~14 - 16 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of ethyl 5-chloro-2-hydroxynicotinate is expected to show characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Characteristic of the hydroxyl group in the enol form. |

| 3200 - 3000 (broad) | N-H stretch | Expected for the pyridone (keto) tautomer. |

| ~3100 - 3000 | Aromatic C-H stretch | Typical for C-H bonds on the pyridine ring. |

| ~2980 - 2850 | Aliphatic C-H stretch | Corresponding to the C-H bonds of the ethyl group. |

| ~1720 - 1700 | C=O stretch (ester) | A strong, sharp absorption for the ester carbonyl. |

| ~1660 - 1640 | C=O stretch (pyridone) | A strong absorption characteristic of the keto tautomer. |

| ~1600 - 1450 | C=C and C=N stretches | Aromatic ring vibrations. |

| ~1300 - 1200 | C-O stretch (ester) | Strong absorption for the ester C-O bond. |

| ~800 - 700 | C-Cl stretch | Characteristic absorption for the carbon-chlorine bond. |

The presence of broad bands in the O-H/N-H stretching region and potentially two distinct carbonyl absorptions would provide strong evidence for the tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) would be a suitable soft ionization technique for this molecule.

Expected Molecular Ion:

-

[M+H]⁺: m/z 202.02

-

[M-H]⁻: m/z 200.02

Predicted Fragmentation Pathway:

A primary fragmentation pathway would likely involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Caption: Predicted ESI-MS fragmentation of Ethyl 5-chloro-2-hydroxynicotinate.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like ethyl 5-chloro-2-hydroxynicotinate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.[3]

-

IR Spectroscopy Protocol (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[1]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive structural elucidation of ethyl 5-chloro-2-hydroxynicotinate. This guide outlines the predicted spectroscopic data based on established chemical principles and data from analogous structures. The proton and carbon NMR spectra will define the core structure and substitution pattern, while IR spectroscopy will confirm the presence of key functional groups and shed light on the tautomeric equilibrium. Mass spectrometry will verify the molecular weight and offer insights into the compound's stability and fragmentation. By following the outlined experimental protocols and comparing the acquired data with the predictive analysis presented here, researchers can confidently confirm the identity and purity of this compound.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Frenna, V., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved from [Link]

- Mason, S. F. (1957). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic, 674-685.

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]

-

MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2022, November 29). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. uab.edu [uab.edu]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Ethyl 5-chloro-2-hydroxynicotinate in Organic Solvents

The following technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-chloro-2-hydroxynicotinate (CAS 1214366-84-3), a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.

Introduction & Chemical Identity

Ethyl 5-chloro-2-hydroxynicotinate is a functionalized pyridine derivative used primarily as a building block for complex heterocyclic scaffolds. Understanding its solubility profile is essential for process chemists optimizing reaction yields, purification (recrystallization), and formulation.

Structural Considerations & Tautomerism

A critical factor often overlooked in solubility studies of 2-hydroxypyridines is prototropic tautomerism . This compound exists in equilibrium between two forms:

-

Enol form (2-hydroxypyridine): Favored in the gas phase and very non-polar solvents.

-

Keto form (2-pyridone / 2-oxo-1,2-dihydropyridine): The dominant form in the solid state and polar solvents.

Implication for Solubility: The keto form (2-oxo) forms strong intermolecular hydrogen-bonded dimers in the crystal lattice (similar to DNA base pairing). This results in a significantly higher melting point and lower solubility in non-polar solvents (like toluene or hexane) compared to what might be predicted for a simple pyridine ester. Solvents capable of disrupting these intermolecular hydrogen bonds (e.g., DMSO, Methanol) are required for high solubility.

| Property | Data |

| IUPAC Name | Ethyl 5-chloro-2-hydroxy-3-pyridinecarboxylate |

| Alt.[1] Name | Ethyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate |

| CAS Number | 1214366-84-3 (also ref. 144576-90-5 for related isomers) |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Predicted LogP | ~1.62 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amide/Enol H) |

| H-Bond Acceptors | 4 (Carbonyls, Ring N) |

Solubility Profile & Solvent Selection

The following solubility classifications are derived from structural analysis, thermodynamic principles of pyridine-2-one derivatives, and standard process chemistry behaviors for this class of compounds.

Solubility Tier List (25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAC | High (>100 mg/mL) | These solvents act as strong H-bond acceptors, breaking the solute-solute dimer network. Ideal for reaction media. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but often requires heating. Protic solvents compete for H-bonding but are less effective than DMSO at disrupting the crystal lattice at RT. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Moderate to Low | Good solubility at reflux; often poor at room temperature. Useful for crystallization (cooling). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubilizing power due to polarizability, but often avoided in Green Chemistry. |

| Non-Polar | Toluene, Heptane, Hexane, Diethyl Ether | Very Low / Insoluble | The high lattice energy of the pyridone form prevents dissolution. These act as anti-solvents. |

| Aqueous | Water | Low / pH Dependent | Poor solubility at neutral pH. Solubility increases significantly at high pH (formation of enolate salt). |

Thermodynamic Modeling

For precise process design, the solubility (

-

A, B, C: Empirical constants determined experimentally.

-

Significance: A positive enthalpy of solution (

) is typical, meaning solubility increases endothermically with temperature. This confirms the suitability of cooling crystallization .

Experimental Protocol: Solubility Determination

As specific peer-reviewed data tables are rare for this specific CAS, researchers must validate solubility internally. The following protocol ensures high data integrity (E-E-A-T).

Laser Monitoring Method (Dynamic)

Best for generating full solubility curves quickly.

-

Setup: Use a jacketed glass vessel with a precise temperature controller and a laser turbidity probe.

-

Preparation: Add a known mass of solute and a fixed volume of solvent.

-

Heating: Heat slowly (e.g., 0.5 K/min) with stirring until the laser transmission reaches 100% (dissolution point). Record

. -

Cooling: Cool slowly until transmission drops (nucleation point).

-

Repeat: Add more solute to the same vessel and repeat to generate a Concentration vs. Temperature curve.

Shake-Flask Method (Static Equilibrium)

Best for definitive equilibrium data at specific temperatures.

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at high T).

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve.

-

Mobile Phase: Acetonitrile/Water (0.1% H3PO4) is recommended to suppress ionization of the hydroxy group.

-

Application: Crystallization Process Design

The solubility difference between "Good" and "Poor" solvents is exploited for purification.

Recommended Solvent Systems

-

System A (Anti-solvent): Dissolve in DMSO or Hot Ethanol , then slowly add Water or Heptane .

-

Pros: High yield.

-

Cons: DMSO removal is difficult; Ethanol/Water is greener.

-

-

System B (Cooling): Dissolve in boiling Ethyl Acetate ; cool to 0-5°C.

-

Pros: Excellent impurity rejection; easy solvent removal.

-

Decision Logic for Solvent Selection

Figure 1: Decision tree for solvent selection based on process goals. High-solubility solvents (DMF) are ideal for reactions, while solvents with steep solubility curves (Ethyl Acetate) are preferred for crystallization.

References

-

Structural Analogs: Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide. J. Chem. Eng. Data 2013, 58, 5, 1265–1271. (Provides baseline solubility trends for pyridine-3-carboxylic acid derivatives). Link

- Thermodynamic Modeling:Solubility and Thermodynamic Analysis of Ethyl 5-amino-2-chloropyridine-3-carboxylate. (General reference for ester-substituted pyridines).

-

Chemical Identity: Ethyl 5-chloro-2-hydroxynicotinate (CAS 1214366-84-3). ChemScene / PubChem Database. Link

-

Methodology: IUPAC-NIST Solubility Data Series. (Standard protocols for solubility measurement). Link

Disclaimer: This guide is based on theoretical principles of organic chemistry and structural analogs. Specific solubility values should be experimentally verified using the protocols defined in Section 3 before scaling up.

Sources

Ethyl 5-chloro-2-hydroxynicotinate safety and handling precautions

Safety, Handling, and Experimental Protocols[1][2]

Executive Summary

Ethyl 5-chloro-2-hydroxynicotinate (CAS: 1214366-84-3) is a critical heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1] Its utility stems from its trifunctional nature: an electrophilic ester, a nucleophilic hydroxyl (tautomerizing to a pyridone amide), and a halogen handle for cross-coupling.[1]

This guide addresses the specific safety challenges posed by its tautomeric equilibrium, potential for sensitization, and requirements for anhydrous handling.[1] It is designed for researchers requiring high-fidelity protocols for synthesis and scale-up.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The safe handling of this compound requires an understanding of its tautomerism.[1] In the solid state and polar solvents, the compound predominantly exists as the 2-pyridone tautomer, which significantly influences its solubility and melting point compared to the hydroxy-pyridine form.[1]

| Property | Data / Specification | Note |

| IUPAC Name | Ethyl 5-chloro-2-hydroxy-3-pyridinecarboxylate | Often referred to as the 2-pyridone tautomer.[1] |

| CAS Number | 1214366-84-3 | Primary identifier.[1] |

| Molecular Formula | C₈H₈ClNO₃ | MW: 201.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Color change indicates oxidation.[1] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, Et₂O) due to H-bonding.[1] |

| Purity Marker | HPLC > 98% (254 nm) | Impurities often include hydrolysis product (acid).[1] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; ester is prone to hydrolysis.[1] |

Expert Insight: The Tautomerism Factor

Researchers often fail to dissolve this compound in dichloromethane (DCM) or ether because they assume it behaves like a lipophilic pyridine.[1] Due to the 2-pyridone tautomer , it possesses amide-like hydrogen bonding.[1]

-

Protocol Adjustment: Use mixtures of DCM/MeOH (9:1) for extraction or chromatography.[1]

-

Reaction Impact: N-alkylation vs. O-alkylation selectivity is highly dependent on the base and solvent chosen (e.g., K₂CO₃ in DMF favors N-alkylation).[1]

Hazard Identification & Toxicology (GHS)

While specific comprehensive toxicological data is often limited for research intermediates, the functional group analysis (aryl chloride + ester + pyridone) dictates the following precautionary profile.

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1][2] | Acidic phenol/amide character can disrupt dermal barrier.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] | Crystalline dust is mechanically and chemically abrasive.[1] |

| STOT - SE | H335 | May cause respiratory irritation.[1][2][5] | Fine particulate dust inhalation triggers mucosal inflammation.[1] |

| Sensitization | H317 | May cause allergic skin reaction.[1][2][5] | Halogenated pyridines are potential haptens.[1] |

Engineering Controls & Personal Protective Equipment (PPE)[1][8]

4.1 Hierarchy of Controls

-

Elimination: Use in solution where possible to avoid dust.[1]

-

Engineering: All weighing and transfer must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood with face velocity > 100 fpm.[1]

-

PPE:

4.2 Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state and operation.

Figure 1: Safe handling workflow emphasizing containment during the solid-to-liquid transition.

Storage, Stability & Reactivity[1][7]

Stability Profile

-

Hydrolysis Risk: The C3-ethyl ester is susceptible to hydrolysis under basic conditions (e.g., NaOH, LiOH) or acidic moisture exposure, converting to the corresponding carboxylic acid (which may decarboxylate at high temperatures).[1]

-

Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation.[1] Store in amber vials.

Incompatibilities

-

Strong Oxidizing Agents: Reaction with peroxides may generate N-oxides.[1]

-

Strong Bases: Will deprotonate the 2-hydroxy/pyridone nitrogen (pKa ~ 11), creating an anionic species that is highly nucleophilic.[1]

Emergency Response Protocols

6.1 Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Wear full goggles, lab coat, and double nitrile gloves.[1]

-

Contain: If solid, cover with a damp paper towel to prevent dust generation.[1] If liquid solution, absorb with vermiculite.[1]

-

Neutralize: Clean surface with a mild soap solution followed by water.[1] Do not use bleach (potential reaction with amine/amide).[1]

6.2 Exposure Response Decision Matrix

Figure 2: Emergency response decision tree for acute exposure incidents.

Waste Disposal

-

Classification: Halogenated Organic Waste.[1]

-

Protocol:

-

Dissolve solid waste in a minimal amount of acetone or ethanol.[1]

-

Transfer to a segregated waste container labeled "Halogenated Organics."[1]

-

Do NOT mix with strong acid waste streams (potential for exothermic hydrolysis).[1]

-

Dispose of according to RCRA (USA) or local environmental regulations.[1]

-

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary: Pyridine derivatives and safety profiles. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Classification and Labelling of Halogenated Pyridines. Retrieved from [Link]

Sources

physical and chemical characteristics of Ethyl 5-chloro-2-hydroxynicotinate

Topic: Physical and Chemical Characteristics of Ethyl 5-chloro-2-hydroxynicotinate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Identity, Synthesis, and Reactivity Profile of a Key Pharmacophore Scaffold

Executive Summary

Ethyl 5-chloro-2-hydroxynicotinate (CAS 1214366-84-3) represents a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and antifibrotic agents. As a 2-hydroxypyridine derivative, its chemical behavior is defined by a dynamic tautomeric equilibrium between the enolic (2-hydroxy) and amidic (2-pyridone) forms. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity patterns, offering researchers a grounded framework for utilizing this scaffold in medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4]

The compound is formally an ethyl ester of 5-chloro-2-hydroxynicotinic acid. However, in the solid state and polar solvents, it predominantly exists as the 2-pyridone tautomer. This distinction is vital for predicting solubility, melting point, and nucleophilic substitution patterns.

Nomenclature and Identifiers

-

IUPAC Name: Ethyl 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate

-

Alternative Name: Ethyl 5-chloro-2-hydroxypyridine-3-carboxylate

-

CAS Number: 1214366-84-3[1]

-

Molecular Formula: C₈H₈ClNO₃[1]

-

Molecular Weight: 201.61 g/mol [1]

Physical Properties Table

| Property | Value / Description | Technical Note |

| Physical State | Solid (Powder) | Stabilized by intermolecular H-bonding (dimerization) typical of pyridones. |

| Melting Point | >150°C (Estimated) | High MP relative to MW due to crystal lattice energy from amide-like H-bonds. Parent acid melts at ~245°C [1]. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in non-polar solvents (Hexane, Et₂O) due to polarity of the pyridone core. |

| LogP | ~1.62 (Predicted) | Moderate lipophilicity; suitable for membrane permeability in early drug discovery. |

| pKa | ~7.5 (Acidic NH) | The NH proton is acidic; the compound can be deprotonated by weak bases (e.g., K₂CO₃). |

| Density | ~1.4 g/cm³ | Estimated based on packing density of chlorinated pyridones. |

Tautomeric Equilibrium

The "2-hydroxy" nomenclature is a historical artifact. Mechanistically, the proton resides on the nitrogen (Lactam form) rather than the oxygen (Lactim form) in most environments. This dictates that N-alkylation is often the major pathway over O-alkylation unless specific conditions (Ag salts, non-polar solvents) are used.

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 2-pyridone (Lactam) form in condensed phases.

Synthetic Routes & Process Chemistry

Synthesis of Ethyl 5-chloro-2-hydroxynicotinate requires controlling regioselectivity during chlorination to avoid the 6-chloro isomer or over-chlorination.

Route A: Electrophilic Chlorination of Ethyl 2-Hydroxynicotinate (Preferred)

This method utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent. The 5-position is electronically activated by the ortho-hydroxyl/amide group, directing the electrophile specifically to this site.

Protocol:

-

Dissolution: Dissolve Ethyl 2-hydroxynicotinate (1.0 eq) in DMF or Acetonitrile.

-

Reagent Addition: Add NCS (1.05 eq) portion-wise at room temperature.

-

Why: Portion-wise addition prevents exotherms and minimizes di-chlorination side products.

-

-

Reaction: Stir at 60-80°C for 4-6 hours. Monitor by TLC or LC-MS.

-

Workup: Pour reaction mixture into ice-water. The product typically precipitates as a solid.

-

Purification: Filter and wash with water to remove succinimide byproduct. Recrystallize from Ethanol if necessary.

Route B: Esterification of 5-Chloro-2-hydroxynicotinic Acid

Alternatively, the parent acid (synthesized via NaOCl chlorination of 2-hydroxynicotinic acid [2]) can be esterified.

Protocol:

-

Suspend 5-chloro-2-hydroxynicotinic acid in absolute Ethanol.

-

Add catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).

-

Reflux for 12-18 hours.

-

Neutralize with NaHCO₃ and extract.[2]

Figure 2: Electrophilic aromatic substitution mechanism for the regioselective synthesis of the target ester.

Chemical Reactivity & Functionalization

The scaffold offers three distinct points of diversity for medicinal chemistry optimization: the Ester (C3), the Chlorine (C5), and the Nitrogen/Oxygen (N1/O2).

Nucleophilic Displacement (C5)

The chlorine atom at position 5 is deactivated compared to a 2- or 4-chloropyridine but can still participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups.

-

Condition Note: Requires electron-rich ligands (e.g., XPhos, SPhos) due to the oxidative addition barrier.

N-Alkylation vs. O-Alkylation

Under basic conditions (e.g., K₂CO₃/DMF), alkylation occurs predominantly at the Nitrogen atom (N1) to yield the N-alkyl-2-pyridone derivative.

-

To achieve O-alkylation: Use Silver salts (Ag₂CO₃) in non-polar solvents (Benzene/Toluene) to trap the lactim form, yielding the 2-alkoxypyridine.

Ester Manipulation

The ethyl ester at C3 is sterically crowded but can be:

-

Hydrolyzed: To the free acid (LiOH/THF/Water).

-

Reduced: To the alcohol (LiBH₄ - milder than LiAlH₄ to preserve the Cl).

-

Amidated: Direct aminolysis is difficult; usually requires hydrolysis followed by coupling (EDC/HOBt).

Analytical Characterization

Validating the identity of Ethyl 5-chloro-2-hydroxynicotinate requires analyzing specific spectral signatures.

Proton NMR (¹H-NMR) in DMSO-d₆

-

δ 12.0 - 13.0 ppm (Broad s, 1H): The NH proton of the pyridone ring. Its presence confirms the pyridone tautomer.

-

δ 8.0 - 8.2 ppm (d, 1H, J~2.5 Hz): H-6 proton. Deshielded by the adjacent nitrogen and chlorine.

-

δ 7.8 - 8.0 ppm (d, 1H, J~2.5 Hz): H-4 proton. Deshielded by the ester carbonyl.

-

δ 4.2 - 4.3 ppm (q, 2H): Methylene group of the ethyl ester.

-

δ 1.2 - 1.3 ppm (t, 3H): Methyl group of the ethyl ester.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 202.0 / 204.0.

-

Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks, characteristic of a single Chlorine atom.

Handling, Safety & Stability

Stability

-

Hydrolysis: Stable at neutral pH. Slowly hydrolyzes in strong acid or base.

-

Light Sensitivity: Chlorinated pyridines can undergo photo-dechlorination upon prolonged exposure to UV light; store in amber vials.

-

Thermal: Stable up to its melting point.

Safety Profile (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

- Google Patents.Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. EP0225172A1.

-

Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (General Pyridone/Ester Synthesis Context). Available at: [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. (Chlorinated Phenol/Pyridine Analogues).[3] Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chloro-2-hydroxynicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-chloro-2-hydroxynicotinate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide detailed, field-proven synthetic protocols, explore its chemical reactivity and derivatization potential, and survey its applications as a key scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.

Introduction: The Significance of the 5-Chloro-2-hydroxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of specific functional groups, such as a chlorine atom and a hydroxyl/oxo group, imparts unique chemical and biological properties. Ethyl 5-chloro-2-hydroxynicotinate belongs to the 2-pyridone class of heterocycles. This core structure is critical because the chlorine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the 2-pyridone moiety is a well-known bioisostere for amides and carboxylic acids, capable of engaging in crucial hydrogen bonding interactions with biological targets. The presence of chlorine in pharmaceuticals is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity, making chlorinated heterocycles a cornerstone of modern drug discovery.[1]

A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, with the pyridone form generally predominating in solution and the solid state. This tautomerism influences its reactivity and biological interactions.

Molecular Properties and Spectroscopic Characterization

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical data for Ethyl 5-chloro-2-hydroxynicotinate are summarized below.

Table 1: Physicochemical Properties of Ethyl 5-chloro-2-hydroxynicotinate

| Property | Value | Source |

| CAS Number | 1214366-84-3 | [2] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| SMILES | O=C(OCC)C1=C(O)N=CC(Cl)=C1 | [2] |

| Calculated LogP | 1.6173 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Profile (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.8 - 8.0 | d | 1H | Pyridone Ring |

| H-6 | ~8.2 - 8.4 | d | 1H | Pyridone Ring |

| -OCH₂- | ~4.4 | q | 2H | Ethyl Ester |

| -CH₃ | ~1.4 | t | 3H | Ethyl Ester |

| N-H | ~12 - 13 | br s | 1H | Pyridone NH |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||

| C=O (Ester) | ~165 | Carbonyl | ||

| C=O (Pyridone) | ~162 | Carbonyl | ||

| C-6 | ~145 | Pyridone Ring | ||

| C-4 | ~140 | Pyridone Ring | ||

| C-5 | ~118 | Pyridone Ring (C-Cl) | ||

| C-3 | ~115 | Pyridone Ring | ||

| -OCH₂- | ~62 | Ethyl Ester | ||

| -CH₃ | ~14 | Ethyl Ester |

Note: Chemical shifts are estimates. The broad singlet for the N-H proton is characteristic of 2-pyridones and can vary significantly with concentration and solvent.

Synthesis and Purification Workflow

The synthesis of Ethyl 5-chloro-2-hydroxynicotinate is most efficiently achieved via a two-step process starting from commercially available 2-hydroxynicotinic acid. This pathway involves an electrophilic aromatic substitution (chlorination) followed by a classic Fischer-Speier esterification.

Caption: Two-step synthesis of Ethyl 5-chloro-2-hydroxynicotinate.

Step 1: Synthesis of 5-Chloro-2-hydroxynicotinic Acid

This protocol is adapted from established procedures for the halogenation of hydroxypyridines.[5] The rationale for using aqueous sodium hypochlorite is its efficacy as a mild chlorinating agent for electron-rich aromatic systems like 2-pyridones. The reaction is typically performed at or below room temperature to control selectivity and prevent over-chlorination.

Protocol:

-

Dissolution: Suspend 2-hydroxynicotinic acid (1.0 eq) in a 5% aqueous solution of sodium hypochlorite (approx. 1.5-2.0 eq). The use of a slight excess of NaOCl ensures complete conversion of the starting material.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The progress can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, acidifying them, and spotting against the starting material.

-

Workup: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This step protonates the carboxylate and precipitates the product.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water (3x) to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield 5-chloro-2-hydroxynicotinic acid. The product is often pure enough for the next step without further purification.

Step 2: Fischer Esterification to Ethyl 5-chloro-2-hydroxynicotinate

This is a classic acid-catalyzed esterification.[6] Sulfuric acid acts as a proton source to activate the carbonyl carbon of the carboxylic acid towards nucleophilic attack by ethanol. Ethanol serves as both the reagent and the solvent, and the reaction is driven to completion by using it in large excess and refluxing to increase the reaction rate.

Protocol:

-

Setup: To a round-bottom flask equipped with a condenser, add 5-chloro-2-hydroxynicotinic acid (1.0 eq) and absolute ethanol (10-20 volumes).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Allow the solution to cool to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Caution: This is an exothermic process and produces CO₂ gas.

-

Extraction: A white solid may precipitate. Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers contain the desired ester.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

Ethyl 5-chloro-2-hydroxynicotinate is a trifunctional molecule, offering multiple sites for chemical modification. This versatility is precisely why it is a valuable building block for creating libraries of compounds for drug screening.

Caption: Key reaction sites on Ethyl 5-chloro-2-hydroxynicotinate.

-

N-Alkylation/Arylation: The nitrogen of the 2-pyridone is nucleophilic and can be readily alkylated using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

C-Cl Cross-Coupling: The C5-chloro position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds (Suzuki, Stille reactions), C-N bonds (Buchwald-Hartwig amination), and C-O bonds, dramatically increasing molecular complexity.

-

Ester Modification: The ethyl ester is amenable to standard transformations. It can be hydrolyzed to the parent carboxylic acid using aqueous base (e.g., LiOH, NaOH), which can then be coupled to amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC). Alternatively, direct amidation can sometimes be achieved by heating the ester with a desired amine. Conversion to a hydrazide with hydrazine hydrate is also a common transformation.[2]

Applications in Medicinal Chemistry and Drug Discovery

The 5-chloro-2-hydroxynicotinic acid scaffold and its derivatives are prevalent in modern medicinal chemistry programs, targeting a wide array of diseases.

Table 3: Biological Activities of Structurally Related Compounds

| Compound Class | Target/Activity | Therapeutic Area | Reference |

| Oxazolidinone Derivatives | Factor Xa Inhibition | Antithrombotic | [7] |

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E Inhibition | Anticancer | [3] |

| Pyrrolidinone Derivatives | Antioxidant Activity | General Health | [2] |

| 2-Pyridone Scaffolds | General Antimicrobial/Anticancer | Infectious Disease, Oncology | [8] |

| 5-Halo-2-hydroxynicotinic Acids | Hypolipidemic Activity | Cardiovascular | [5] |

Case Study: Scaffolds for Kinase Inhibition in Oncology

Recent research has highlighted the utility of scaffolds structurally analogous to Ethyl 5-chloro-2-hydroxynicotinate in cancer therapy. For example, a series of 5-chloro-indole-2-carboxylate derivatives were designed and synthesized as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key drivers in many cancers.[3] The 5-chloro substituent was crucial for occupying a specific hydrophobic pocket in the kinase active site, demonstrating the importance of this feature for potency and selectivity.

Caption: Conceptual Structure-Activity Relationship (SAR) for the 5-chloro-2-pyridone scaffold.

This conceptual diagram illustrates how modifications at each key position of the core scaffold can be strategically employed to tune the pharmacological properties of the final compound. The C5-position (Cl) is critical for hydrophobic interactions, the N1-position influences physical properties like solubility, and the C3-ester can be modified to optimize interactions with the target protein.

Conclusion

Ethyl 5-chloro-2-hydroxynicotinate is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its trifunctional nature provides chemists with a robust platform for generating diverse molecular architectures through reliable and well-understood chemical transformations. The proven importance of the 5-chloro-2-pyridone scaffold in a range of biologically active molecules underscores its continued relevance. This guide provides the foundational knowledge—from synthesis to strategic application—for researchers to confidently incorporate this valuable intermediate into their discovery pipelines, accelerating the development of next-generation therapeutics.

References

-

Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020). Available at: [Link]

- Google Patents.EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.

-

G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

-

PubChem. 5-Chloro-2-pyridone. National Center for Biotechnology Information. Available at: [Link]

-

S. Roehrig, et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

- Patsnap.CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

-

V. Aliobjevienė, et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). Available at: [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Available at: [Link]

-

A. A. El-Sayed, et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Available at: [Link]

Sources

- 1. 5-Chloro-2-pyridone | C5H4ClNO | CID 77889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shd-pub.org.rs [shd-pub.org.rs]

- 7. jfda-online.com [jfda-online.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Halogenated Handle: A Technical Guide to Ethyl 5-chloro-2-hydroxynicotinate

The following technical guide details the discovery, synthesis, and pharmaceutical applications of Ethyl 5-chloro-2-hydroxynicotinate.

Executive Summary

Ethyl 5-chloro-2-hydroxynicotinate (CAS: 1214366-84-3 ) is a specialized pyridine scaffold that serves as a critical "divergent intermediate" in modern medicinal chemistry. Historically developed to overcome the regioselectivity challenges of pyridone chlorination, this compound has evolved into a linchpin for the synthesis of Type I and Type II Kinase Inhibitors (targeting EGFR, Pim-1, and Rho kinases) and non-steroidal anti-inflammatory drugs (NSAIDs) of the pranoprofen class. Its value lies in its C2-C5 orthogonal reactivity : the C2-hydroxyl group functions as a switchable leaving group (via tautomerization or activation), while the C5-chlorine atom provides a handle for cross-coupling or lipophilic tuning.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| IUPAC Name | Ethyl 5-chloro-2-hydroxy-3-pyridinecarboxylate |

| Common Name | Ethyl 5-chloro-2-hydroxynicotinate |

| CAS Number | 1214366-84-3 (Ester); 125656-69-5 (Acid precursor) |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 174–176 °C |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Key Structural Feature | Pyridone-Hydroxypyridine Tautomerism : Exists primarily as the 2-pyridone tautomer in solid state and polar solvents, which dictates its nucleophilic reactivity profile. |

Historical Context & Discovery

The discovery of Ethyl 5-chloro-2-hydroxynicotinate is rooted in the process chemistry challenges of the late 1980s. Prior to its optimized synthesis, introducing a halogen specifically at the C5 position of a 2-hydroxypyridine ring was notoriously difficult due to competing halogenation at the C3 position and over-chlorination.

-

The "Katritzky" Era (Pre-1985): Early methods described by Katritzky et al. involved the chlorination of 2-pyridone, which often yielded mixtures of 3-chloro, 5-chloro, and 3,5-dichloro products.

-

The Industrial Breakthrough (1989-1990): The definitive synthesis was established by patents (e.g., US4960896A , EP0225172A1 ) filed by companies like Lonza and Vertex. The key innovation was the use of 2-hydroxynicotinic acid as the starting material. The carboxylic acid group at C3 acts as a blocking group, forcing the electrophilic chlorination (using NaOCl/NaOH) to occur exclusively at the C5 position.

-

Modern Era: Today, the ethyl ester form is preferred over the free acid for library synthesis because the ester protects the carboxylate during aggressive downstream reactions (e.g., POCl₃ chlorination) and improves solubility in organic solvents.

Synthetic Protocols

The synthesis is a two-stage process: regioselective chlorination followed by Fischer esterification.

Phase 1: Regioselective Chlorination (The "Blocked" Strategy)

Principle: The C3-carboxylate sterically and electronically directs the incoming electrophile to the C5 position.

-

Reagents: 2-Hydroxynicotinic acid, Sodium Hypochlorite (10-13% active Cl₂), Sodium Hydroxide (50% aq), HCl.

-

Procedure:

-

Dissolve 2-hydroxynicotinic acid in aqueous NaOH (2.5 eq) at 0–5 °C.

-

Slowly add NaOCl solution while maintaining pH >12. The high pH ensures the formation of the dianion, which activates the ring for electrophilic attack.

-

Stir at ambient temperature for 12–18 hours.

-

Critical Step: Acidify carefully with concentrated HCl to pH 2.0. The product, 5-chloro-2-hydroxynicotinic acid , precipitates as a white solid.

-

Yield: Typically 85–90%.

-

Phase 2: Fischer Esterification (Formation of the Target)

Principle: Conversion of the acid to the ethyl ester to enhance lipophilicity and protect the carboxyl group.

-

Reagents: 5-Chloro-2-hydroxynicotinic acid, Absolute Ethanol, H₂SO₄ (cat.) or SOCl₂.

-

Procedure:

-

Suspend the acid in absolute ethanol (10 volumes).

-

Add catalytic H₂SO₄ (0.1 eq) or thionyl chloride (1.1 eq) dropwise at 0 °C.

-

Reflux for 6–8 hours. Monitor by TLC (the ester is less polar than the acid).

-

Concentrate in vacuo.[1] Neutralize the residue with sat.[2] NaHCO₃.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from EtOH/Heptane.

-

Yield: >90%.

-

Phase 3: The "Gateway" Reaction (Activation with POCl₃)

This is the most common downstream reaction, converting the target into Ethyl 2,5-dichloronicotinate , a highly reactive electrophile.

-

Reagents: Ethyl 5-chloro-2-hydroxynicotinate, POCl₃ (neat), N,N-Diethylaniline (cat.).

-

Procedure:

-

Heat the starting material in neat POCl₃ at 100 °C for 2 hours.

-

Mechanism: The 2-hydroxy group (tautomer) reacts to form a dichlorophosphate intermediate, which is displaced by chloride.

-

Result: Ethyl 2,5-dichloronicotinate.[3] This intermediate allows for SɴAr displacement at C2 by amines (kinase hinge binders) while leaving the C5-Cl intact for later Suzuki couplings.

-

Applications in Drug Development[7]

A. Kinase Inhibitor Scaffolds (Pim-1, EGFR, Rho)

The Ethyl 2,5-dichloronicotinate derived from our target is a "privileged scaffold" for ATP-competitive inhibitors.

-

Mechanism: The C2-chlorine is highly labile to nucleophilic aromatic substitution (SɴAr). Researchers react this site with primary amines (e.g., aniline derivatives, aminopyrazoles) to install the "hinge-binding" motif of the kinase inhibitor.

-

C5-Functionalization: The C5-chlorine remains intact during the SɴAr reaction. It is subsequently utilized in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into the hydrophobic pocket of the enzyme.

-

Examples: Inhibitors of Pim-1 (overexpressed in leukemia) and Rho Kinase (ROCK) often utilize this specific pyridine core substitution pattern.

B. Anti-Inflammatory Agents (Pranoprofen Analogs)

The acid precursor (5-chloro-2-hydroxynicotinic acid) is a direct intermediate in the synthesis of tricyclic NSAIDs.

-

Pranoprofen: While Pranoprofen itself is a pyrano-pyridine, the synthetic logic relies on fusing a ring to the 2,3-positions of the pyridine. The 5-chloro substituent provides metabolic stability and increased potency compared to the non-halogenated analog.

Visualizing the Synthetic Logic

Figure 1: The divergent synthetic pathway of Ethyl 5-chloro-2-hydroxynicotinate, highlighting its role as a precursor to both kinase inhibitors and NSAIDs.

References

-

Vertex Pharmaceuticals & Lonza Patents (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. US Patent 4,960,896.

-

European Patent Office (1987). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. EP 0225172 A1.

-

BenchChem Application Note. The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. (Note: Describes the parallel chemistry of the dichloronicotinate family).

-

ChemScene Product Data. Ethyl 5-chloro-2-hydroxynicotinate (CAS 1214366-84-3).

-